2,3,4-三甲基苯磺酸吡啶-2-基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

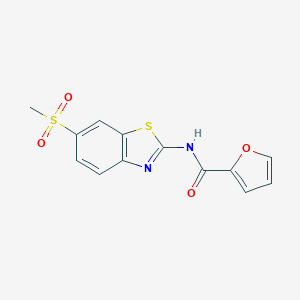

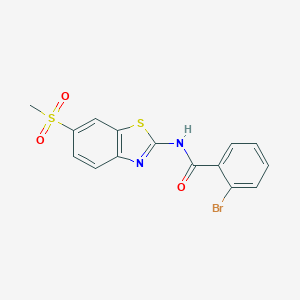

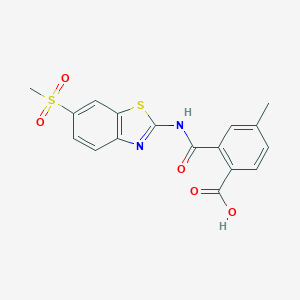

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known as PTMBS and is a sulfonate ester of pyridine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

作用机制

The mechanism of action of PTMBS is not well understood, but it is believed to involve the formation of a sulfonate ester intermediate. This intermediate can then undergo various reactions such as nucleophilic substitution and elimination reactions. The presence of the pyridine ring in PTMBS also makes it a potential candidate for coordination chemistry.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of PTMBS. However, it has been reported to exhibit low toxicity and has been used in various biological assays. PTMBS has also been used as a fluorescent probe for the detection of metal ions in biological systems.

实验室实验的优点和局限性

PTMBS has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. It has also been reported to exhibit good stability under various conditions. However, its limitations include its limited solubility in some solvents and its potential reactivity with certain functional groups.

未来方向

There are several future directions for research on PTMBS. One potential area of research is the development of new synthetic methods for PTMBS and its derivatives. Another area of research is the investigation of its potential applications in coordination chemistry and catalysis. Furthermore, the use of PTMBS as a fluorescent probe for the detection of metal ions in biological systems could also be explored. Overall, PTMBS has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its properties and potential applications.

Conclusion:

In conclusion, PTMBS is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action has been extensively studied. PTMBS has been used as a reagent in the synthesis of various compounds, as a protecting group for carboxylic acids and alcohols, as a ligand in coordination chemistry, and as a catalyst in organic reactions. PTMBS has several advantages for lab experiments, but its limitations include its limited solubility in some solvents and its potential reactivity with certain functional groups. There are several future directions for research on PTMBS, including the development of new synthetic methods, investigation of its potential applications in coordination chemistry and catalysis, and the use of PTMBS as a fluorescent probe for the detection of metal ions in biological systems.

合成方法

The synthesis of PTMBS has been reported using different methods. One of the most commonly used methods is the reaction of pyridine-2-carboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification. Other methods such as the reaction of pyridine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base have also been reported.

科学研究应用

新型杂环化合物的合成

吡啶-2-基化合物常用于合成具有潜在生物活性的新型杂环化合物 . 例如,设计、合成了一系列新型2-(吡啶-2-基)嘧啶衍生物,并对其生物活性进行了评价 .

抗纤维化活性

一些吡啶-2-基化合物已显示出良好的抗纤维化活性。 在一项研究中,发现2-(吡啶-2-基)嘧啶衍生物比吡非尼酮和Bipy55′DC具有更好的抗纤维化活性 .

N-(吡啶-2-基)亚胺酸酯的合成

已经报道了一种从硝基苯乙烯和2-氨基吡啶通过相应的N-(吡啶-2-基)亚胺腈中间体合成几种取代的N-(吡啶-2-基)亚胺酸酯的简单合成方案 . 该过程涉及在Al2O3存在下,在非均相路易斯酸催化下,原位形成相应的α-亚胺腈 .

N-杂环的合成

已知包括具有吡啶-2-基的亚胺酸酯可以转化为一系列N-杂环,例如咪唑啉、(苯)咪唑、(苯)恶唑、恶唑啉、噻唑啉和嗪 .

瞬时受体电位香草素3拮抗剂

一些(吡啶-2-基)甲醇衍生物已被研究作为新型和选择性瞬时受体电位香草素3拮抗剂 .

芳基-3-[取代的吡啶-2-基]-氨基化合物的合成

属性

IUPAC Name |

pyridin-2-yl 2,3,4-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCYTUZDWZBMJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)